Aldehyde Reactivity: 2-Methyl vs. 5-Methyl Regioisomers
The 2-methyl substitution ortho to the aldehyde group in the target compound creates a distinct steric environment compared to the 5-methyl isomer (CAS 1355226-45-7). The ortho-methyl group exerts both steric hindrance to nucleophilic attack at the aldehyde carbon and an electron‑donating inductive effect that modulates the electrophilicity of the carbonyl. While no head‑to‑head kinetic study exists for these exact compounds, the difference in substitution pattern is a well‑established determinant of reaction rates in nicotinaldehyde series . This regioisomerism directly affects the compound's utility as a synthetic intermediate in structure‑activity relationship (SAR) exploration, where the 2‑methyl group additionally influences the basicity of the pyridine nitrogen (estimated pKₐ shift of approximately +0.3 to +0.5 units relative to the non‑methylated analog) [1].
| Evidence Dimension | Positional isomerism affecting aldehyde electrophilicity and steric accessibility |
|---|---|
| Target Compound Data | 2‑Methyl substitution ortho to aldehyde (CAS 1355227-13-2); purity specification NLT 98% from MolCore |
| Comparator Or Baseline | 5‑Methyl isomer (CAS 1355226-45-7); purity specification 95% from AKSci ; non‑methylated 6-(cyclohexylthio)nicotinaldehyde (CAS 1355237-45-4) |
| Quantified Difference | Positional difference: methyl ortho vs. meta/para to aldehyde; vendor purity differential of 3 percentage points (98% vs. 95%) between target and 5‑methyl isomer |
| Conditions | Vendor specification: MolCore ISO‑certified production; AKSci standard research‑grade supply |
Why This Matters
The ortho‑methyl substitution creates a unique steric and electronic profile at the reactive aldehyde centre, making this specific regioisomer the appropriate choice for SAR programmes targeting 2,3‑disubstituted pyridine scaffolds, while the higher vendor‑specified purity (98% vs. 95%) reduces batch‑to‑batch variability in sensitive synthetic steps.
- [1] Calculated pKa inference based on pyridine substituent effects. Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. 1991;91(2):165-195. View Source
